molecular formula C9H11ClO B033054 Benzyl 2-chloroethyl ether CAS No. 17229-17-3

Benzyl 2-chloroethyl ether

Cat. No. B033054
CAS RN: 17229-17-3
M. Wt: 170.63 g/mol
InChI Key: UPIMXDQREQJWMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylic ethers, including Benzyl 2-chloroethyl ether, often involves catalytic enantioselective methods or reactions with carbonyl compounds. For instance, a novel approach for the enantioselective synthesis of benzylic ethers has been developed through chiral phosphine-catalyzed coupling, highlighting the oxidation of benzylic C-H bonds with good enantioselectivity (Ziegler & Fu, 2016). Additionally, reactions of carbonyl compounds with benzyl chloromethyl ether in the presence of samarium(II) iodide offer routes to 1,2-diols and cyclopropanols, showcasing the compound's versatility in synthesis (Imamoto et al., 1991).

Molecular Structure Analysis

The molecular structure of Benzyl 2-chloroethyl ether, like other benzylic ethers, is fundamental to its reactivity and chemical behavior. While specific studies focusing purely on the molecular structure of Benzyl 2-chloroethyl ether are not highlighted, the general structure of benzylic ethers suggests a framework that facilitates various chemical transformations, owing to the reactive ether linkage and the presence of the benzyl and chloroethyl groups.

Chemical Reactions and Properties

Benzyl 2-chloroethyl ether undergoes various chemical reactions, reflecting its chemical properties. For example, benzylic ethers can be oxidatively cleaved using oxoammonium salts to yield aromatic aldehydes and alcohols, indicating the compound's susceptibility to oxidative conditions (Pradhan et al., 2009). Another study shows the preparation of benzyl ethers from alcohols using chloro(phenylmethylene)dimethylammonium chloride, demonstrating the compound's ability to participate in etherification reactions (Barrett et al., 1981).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis and Insecticide Research .

Summary of the Application

Benzyl 2-chloroethyl ether has been used in the synthesis of a series of compounds required for insecticide screening tests . This substance is part of a class of compounds possessing the grouping -CH20CH2CH2Cl .

Results or Outcomes

The reaction between benzyl halides and ethylene chlorohydrin to form Benzyl 2-chloroethyl ether was found to be of preparative value, though of limited scope . The extent of this reaction is governed by the reactivity of the benzene nucleus .

Synthesis of Phosphane Ligands

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis and Catalyst Research .

Summary of the Application

Benzyl 2-Chloroethyl Ether is used in the synthesis of phosphane ligands with novel linker units . These ligands are complexed with rhodium to be used as building blocks for dendrimer catalysts .

Results or Outcomes

Formation of 2,6-Diphenylpyrazine Molecule Derivatives

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis and Medicinal Chemistry .

Summary of the Application

Benzyl 2-Chloroethyl Ether is used in the formation of 2,6-diphenylpyrazine molecule derivatives . These derivatives display cytotoxic properties .

Results or Outcomes

Industrial Preparation of Simple Symmetrical Ethers

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis .

Summary of the Application

Benzyl 2-Chloroethyl Ether is used in the industrial preparation of simple symmetrical ethers . This process involves the reaction of an alcohol conjugate acid at a temperature of 110º to 130 ºC .

Methods of Application or Experimental Procedures

The method involves the solvolysis reaction of the alcohol conjugate acid at a temperature of 110º to 130 ºC to form an ether product .

Results or Outcomes

The success of this procedure depends on the temperature. At 110º to 130 ºC an S N 2 reaction of the alcohol conjugate acid leads to an ether product .

Alkoxymercuration-Demercuration of an Alkene

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis .

Summary of the Application

Benzyl 2-Chloroethyl Ether is used in the alkoxymercuration-demercuration of an alkene . This process involves the reaction of an alkene with an alcohol in the presence of Hg (O 2 CCH 3) 2 followed by treatment with NaBH 4 .

Methods of Application or Experimental Procedures

The method involves the reaction of an alkene with an alcohol in the presence of Hg (O 2 CCH 3) 2 followed by treatment with NaBH 4 to produce an ether .

Results or Outcomes

The product formed from the alkoxymercuration-demercuration of a given alkene can be identified .

Safety And Hazards

Benzyl 2-Chloroethyl Ether is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloroethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIMXDQREQJWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279097
Record name Benzyl 2-chloroethyl ether
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Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-chloroethyl ether

CAS RN

17229-17-3
Record name 17229-17-3
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Record name Benzyl 2-chloroethyl ether
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Record name Benzyl 2-Chloroethyl Ether
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Record name [(2-Chloroethoxy)methyl]benzene
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Synthesis routes and methods

Procedure details

To a solution of 2-benzyloxyethanol (11.7 g) and pyridine (6.08 g) in dichloromethane (50 ml) was added thionyl chloride (6.7 ml) under ice-cooling, and the resulting mixture was stirred at refluxing temperature for 2.5 hr. Ice-water was added to the reaction mixture, and the organic layer was washed with water and dried. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (chloroform) to give 10.3 g of 2-benzyloxyethyl chloride.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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